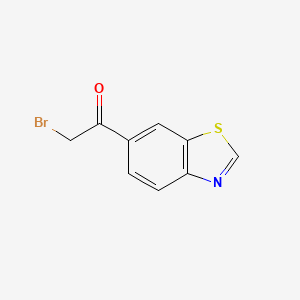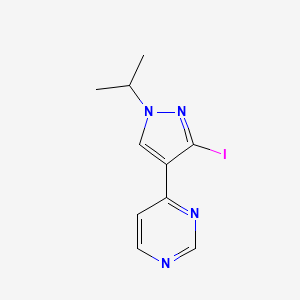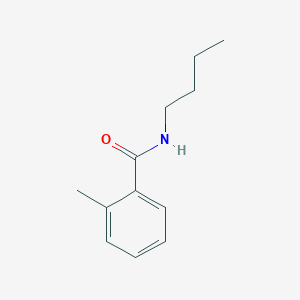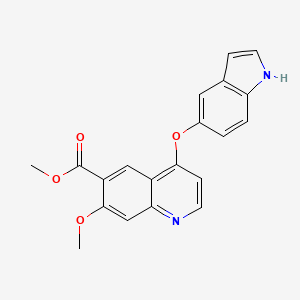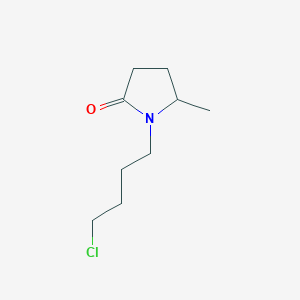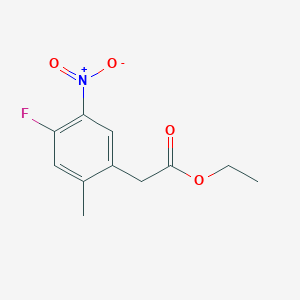
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate is an organic compound with a complex structure that includes a fluoro, methyl, and nitro group attached to a phenyl ring, which is further connected to an ethyl acetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate typically involves the esterification of 2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Reduction: 2-(4-fluoro-2-methyl-5-aminophenyl)acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(4-fluoro-2-methyl-5-nitrophenyl)acetic acid.
Applications De Recherche Scientifique
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways due to its unique structural features.
Mécanisme D'action
The mechanism of action of Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate depends on its specific application. In medicinal chemistry, its biological activity is often related to its ability to interact with specific enzymes or receptors. The presence of the fluoro and nitro groups can enhance its binding affinity and selectivity towards certain molecular targets, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate can be compared with other similar compounds such as:
Ethyl 2-(4-chloro-2-methyl-5-nitrophenyl)acetate: Similar structure but with a chloro group instead of a fluoro group.
Ethyl 2-(4-fluoro-2-methyl-5-aminophenyl)acetate: Similar structure but with an amino group instead of a nitro group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
1012880-04-4 |
|---|---|
Formule moléculaire |
C11H12FNO4 |
Poids moléculaire |
241.22 g/mol |
Nom IUPAC |
ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)acetate |
InChI |
InChI=1S/C11H12FNO4/c1-3-17-11(14)6-8-5-10(13(15)16)9(12)4-7(8)2/h4-5H,3,6H2,1-2H3 |
Clé InChI |
HRORJJPBJVDEMB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CC(=C(C=C1C)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


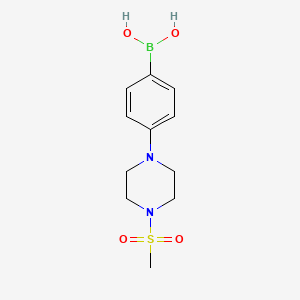
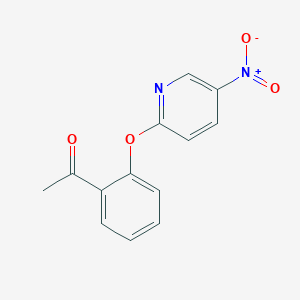
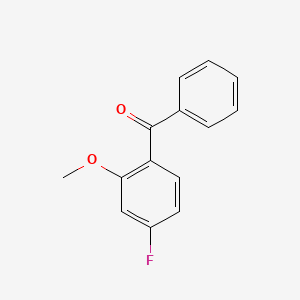

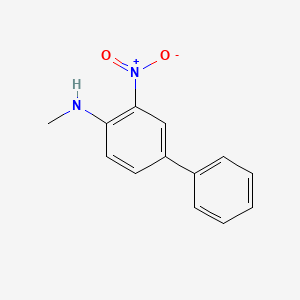
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B13983152.png)
![[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
